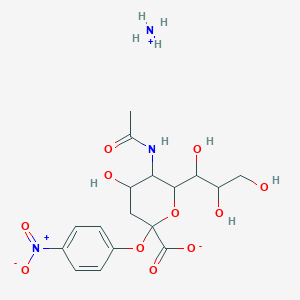
3-(1-Aminopropyl)benzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C10H13ClN2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminopropyl group attached to a benzonitrile moiety, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)benzonitrile;hydrochloride can be achieved through several synthetic routesThe reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles, such as the use of ionic liquids as solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include primary amines, nitrile oxides, and substituted derivatives of the original compound .
Scientific Research Applications
3-(1-Aminopropyl)benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminopropyl)benzonitrile
- 4-(1-Aminopropyl)benzonitrile
- 3-(1-Aminopropyl)benzamide
Uniqueness
3-(1-Aminopropyl)benzonitrile;hydrochloride is unique due to its specific structural features, such as the position of the aminopropyl group and the presence of the hydrochloride salt. These characteristics confer distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-(1-aminopropyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H |
InChI Key |
XTSNURVDNKGGJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)

![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)
